molecular formula C19H20N4O2 B11336471 2-[(E)-2-phenylethenyl]-5-(4-propanoylpiperazin-1-yl)-1,3-oxazole-4-carbonitrile

2-[(E)-2-phenylethenyl]-5-(4-propanoylpiperazin-1-yl)-1,3-oxazole-4-carbonitrile

Cat. No.: B11336471
M. Wt: 336.4 g/mol
InChI Key: IHAFCPNOSUYMJS-CMDGGOBGSA-N
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Description

2-[(1E)-2-PHENYLETHENYL]-5-(4-PROPANOYLPIPERAZIN-1-YL)-1,3-OXAZOLE-4-CARBONITRILE is a complex organic compound with a unique structure that combines an oxazole ring with a piperazine moiety and a phenylethenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(1E)-2-PHENYLETHENYL]-5-(4-PROPANOYLPIPERAZIN-1-YL)-1,3-OXAZOLE-4-CARBONITRILE typically involves multiple steps, starting from readily available starting materials. One common method involves the cyclization of appropriate precursors under controlled conditions. For example, the reaction of 2-phenylethenylamine with an appropriate oxazole precursor in the presence of a base can yield the desired compound. The reaction conditions often include solvents like dichloromethane or ethanol and may require heating to facilitate the cyclization process.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

2-[(1E)-2-PHENYLETHENYL]-5-(4-PROPANOYLPIPERAZIN-1-YL)-1,3-OXAZOLE-4-CARBONITRILE can undergo various chemical reactions, including:

    Oxidation: The phenylethenyl group can be oxidized to form corresponding epoxides or ketones.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: The piperazine moiety can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like m-chloroperbenzoic acid (m-CPBA) or potassium permanganate (KMnO4) are commonly used.

    Reduction: Catalysts such as palladium on carbon (Pd/C) or hydrogen gas (H2) are employed.

    Substitution: Nucleophiles like sodium azide (NaN3) or thiols (R-SH) can be used under mild conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the phenylethenyl group can yield epoxides, while reduction of the nitro group can produce amines.

Scientific Research Applications

2-[(1E)-2-PHENYLETHENYL]-5-(4-PROPANOYLPIPERAZIN-1-YL)-1,3-OXAZOLE-4-CARBONITRILE has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including as a drug candidate for various diseases.

    Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 2-[(1E)-2-PHENYLETHENYL]-5-(4-PROPANOYLPIPERAZIN-1-YL)-1,3-OXAZOLE-4-CARBONITRILE involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity. For example, it could inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access. The exact pathways involved depend on the specific biological context and the target molecules.

Comparison with Similar Compounds

Similar Compounds

  • 2-[(1E)-2-Phenylethenyl]-5-(4-methylpiperazin-1-yl)-1,3-oxazole-4-carbonitrile
  • 2-[(1E)-2-Phenylethenyl]-5-(4-arylsulfonyl)piperazin-1-yl]-1,3-oxazole-4-carbonitrile

Uniqueness

2-[(1E)-2-PHENYLETHENYL]-5-(4-PROPANOYLPIPERAZIN-1-YL)-1,3-OXAZOLE-4-CARBONITRILE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity patterns and biological activities, making it a valuable compound for further research and development.

Properties

Molecular Formula

C19H20N4O2

Molecular Weight

336.4 g/mol

IUPAC Name

2-[(E)-2-phenylethenyl]-5-(4-propanoylpiperazin-1-yl)-1,3-oxazole-4-carbonitrile

InChI

InChI=1S/C19H20N4O2/c1-2-18(24)22-10-12-23(13-11-22)19-16(14-20)21-17(25-19)9-8-15-6-4-3-5-7-15/h3-9H,2,10-13H2,1H3/b9-8+

InChI Key

IHAFCPNOSUYMJS-CMDGGOBGSA-N

Isomeric SMILES

CCC(=O)N1CCN(CC1)C2=C(N=C(O2)/C=C/C3=CC=CC=C3)C#N

Canonical SMILES

CCC(=O)N1CCN(CC1)C2=C(N=C(O2)C=CC3=CC=CC=C3)C#N

Origin of Product

United States

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